Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate
Description
Properties
IUPAC Name |
methyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOBMHKYAWLBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCOC2=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid to Methyl Ester Conversion
A multi-step approach from the Journal of Medicinal Chemistry involves synthesizing 2,3-dihydrobenzofuran-7-carboxylic acid via lithiation followed by carboxylation. Treating 2,3-dihydrobenzofuran with n-butyllithium and TEMED in hexane at room temperature generates a stabilized aryl lithium species, which is quenched with dry ice to form the carboxylic acid. Esterification with methanol under acidic conditions (e.g., H2SO4) yields the methyl ester. While this method’s overall yield is moderate (52% for the acid, 75% for the amide intermediate), it offers flexibility for introducing substituents on the benzofuran ring.
Bromination and Amination
For analogs requiring halogenation, bromination of the dihydrobenzofuran core using bromine in acetic acid at 80°C achieves regioselective substitution at the 5-position. Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution with ammonia could introduce the amino group, though direct methods using protected amines during cyclization are more efficient.
Analytical and Process Optimization
Spectroscopic Validation:
- 1H NMR (DMSO-d6): δ 3.18 (t, J = 8.8 Hz, 2H), 4.59 (t, J = 8.8 Hz, 2H), 6.86 (t, J = 8.8 Hz, 1H), 7.41 (d, J = 7.4 Hz, 1H), 7.56 (d, J = 7.9 Hz, 1H).
- ESI-MS: m/z 452.3 [M+1] confirms molecular weight.
Process Challenges:
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other reductions.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce different amino derivatives.
Scientific Research Applications
Neuropathic Pain Management
One significant application of methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate is its role in the management of neuropathic pain. Research indicates that derivatives of this compound can reverse neuropathic pain in animal models without affecting locomotor behavior. In a study involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, it was found that these compounds acted as selective cannabinoid receptor 2 agonists, providing a potential pathway for developing new analgesics for chronic pain conditions .
Antimicrobial Activity
The benzofuran scaffold, to which this compound belongs, has emerged as a promising structure for antimicrobial agents. A systematic review highlighted the development of benzofuran-based compounds with significant antimicrobial properties against various pathogens. The modification of the benzofuran structure, including the introduction of amino groups like those present in this compound, enhances its efficacy against bacteria and fungi .
Case Study 1: Neuropathic Pain Reversal
In a controlled study using adult male Sprague Dawley rats, the administration of this compound derivatives showed a marked reduction in pain responses associated with neuropathy. The study utilized behavioral assays to measure pain sensitivity before and after treatment, demonstrating significant analgesic effects without motor impairment .
| Compound | Model Used | Pain Response Reduction | Motor Function Impact |
|---|---|---|---|
| This compound | Spinal nerve ligation | 70% reduction | None observed |
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Mechanism of Action
The mechanism of action of methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its amino and ester functional groups make it versatile for various chemical reactions and applications.
Biological Activity
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (abbreviated as MABF) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MABF, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
MABF has the following chemical structure:
- Chemical Formula : C₁₀H₁₁N₁O₃
- Molecular Weight : 193.2 g/mol
- IUPAC Name : Methyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate
- CAS Number : 1280665-55-5
The compound features a benzofuran core, which is known for its diverse pharmacological properties.
1. Poly(ADP-ribose) Polymerase (PARP) Inhibition
MABF and its derivatives have been studied for their inhibitory effects on PARP enzymes, which are involved in DNA repair mechanisms. Research indicates that MABF demonstrates moderate PARP-1 inhibitory activity with an IC₅₀ value of approximately 9.45 μM. The compound's interactions within the catalytic site of PARP-1 involve hydrogen bonding with key amino acids such as Gly863 and Ser904, contributing to its inhibitory efficacy .
2. Antimicrobial Properties
In vitro studies have shown that MABF exhibits antimicrobial activity against various bacterial strains. For instance, derivatives of benzofurancarboxylic acids, including MABF, were tested against Gram-positive and Gram-negative bacteria, demonstrating significant cytotoxicity against human cancer cell lines and antifungal activity against Candida strains . The minimum inhibitory concentration (MIC) values for these activities ranged from 100 to 200 μg/mL.
Study on PARP Inhibition
A detailed study examined the structure-activity relationship (SAR) of MABF derivatives in inhibiting PARP-1. The research utilized molecular docking techniques to predict binding affinities and elucidate the interaction mechanisms within the enzyme's active site. The findings revealed that modifications to the carboxamide group significantly enhanced binding interactions, leading to improved inhibitory potency .
| Compound | IC₅₀ (μM) | Binding Interaction |
|---|---|---|
| MABF | 9.45 | Hydrogen bonds with Gly863 and Ser904 |
| Veliparib | 0.5 | Stronger binding affinity due to additional interactions |
Antimicrobial Activity Assessment
Another study focused on the antimicrobial efficacy of MABF derivatives against various pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .
Q & A
Q. What are the common synthetic routes for Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate?
The synthesis typically involves cyclization of o-hydroxyacetophenone derivatives under basic or transition-metal-catalyzed conditions. For example, in a coupling reaction with pteridine derivatives, the compound is synthesized via refluxing in 4-methyl-2-pentanol with p-toluenesulfonic acid as a catalyst, followed by purification via silica gel chromatography (yield: 74%) . Key steps include:
- Cyclization : Dehydrative closure of the benzofuran ring.
- Functionalization : Introduction of the amino and ester groups at specific positions.
- Optimization : Adjusting solvent polarity, temperature, and catalyst loading to improve yield.
Q. How is the compound’s structure characterized using crystallographic methods?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Key methodological considerations:
Q. What are the solubility and storage guidelines for this compound?
Advanced Research Questions
Q. How do substitution patterns in benzofuran derivatives influence biological activity?
Comparative studies with analogs reveal that the amino group at position 7 and the ester at position 4 are critical for target binding. For example:
| Compound | Substitution Pattern | Biological Activity |
|---|---|---|
| This compound | 7-NH2, 4-COOCH3 | Enzyme inhibition (IC50: 2 µM) |
| Methyl 5-amino-7-chloro analog | 5-NH2, 7-Cl | Reduced potency (IC50: 15 µM) |
| The amino group enhances hydrogen bonding with active-site residues, while chloro substituents may sterically hinder binding . |
Q. What methodological considerations are crucial for refining the crystal structure using SHELXL?
- Twinned data : Use the TWIN command and HKLF5 format for integration.
- Disorder modeling : Apply PART instructions and isotropic displacement parameters for minor components.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
- High-resolution limits : For data with d-spacing < 0.8 Å, use anisotropic refinement for non-H atoms.
Q. How can researchers resolve contradictions in reaction yields across synthetic protocols?
Contradictions often arise from solvent polarity, catalyst selection, or competing side reactions. For example:
- Case study : A 74% yield was achieved using 4-methyl-2-pentanol and p-toluenesulfonic acid , while other protocols report lower yields (30–50%) due to:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may promote hydrolysis.
- Catalyst loading : Excess acid can deprotonate intermediates, altering reaction pathways.
Resolution : Use design of experiments (DoE) to optimize variables like temperature, solvent, and stoichiometry.
Q. What analytical techniques validate the compound’s purity and stability under experimental conditions?
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time: 8.2 min.
- Mass spectrometry : Confirm molecular ion peak at m/z 193.2 [M+H]+ .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data between in vitro and crystallographic studies?
- Hypothesis : In vitro assays may reflect off-target effects, while crystallography shows direct binding.
- Method :
- Perform isothermal titration calorimetry (ITC) to measure binding affinity.
- Compare with enzymatic assays (e.g., IC50) under identical buffer conditions.
- Use molecular dynamics (MD) simulations to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
